molecular formula C7H4Cl2F3NOS B12941595 (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone CAS No. 109139-27-7

(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone

Cat. No.: B12941595
CAS No.: 109139-27-7
M. Wt: 278.08 g/mol
InChI Key: PALIFXYGKGFAKK-UHFFFAOYSA-N
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Description

(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloroimino group, a 4-chlorophenyl group, and a trifluoromethyl group attached to a sulfanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone typically involves multiple steps, including the introduction of the chloroimino, 4-chlorophenyl, and trifluoromethyl groups onto the sulfanone core. One common method involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group. These reactions often employ reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the efficient introduction of functional groups.

Chemical Reactions Analysis

Types of Reactions

(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and catalysts like palladium (Pd) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt cellular processes by interacting with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its activity in various biological systems.

The compound can be characterized by the following properties:

  • Chemical Formula : C12H8ClF3N2O2S
  • Molecular Weight : 330.72 g/mol
  • Structural Features : Contains a chloroimino group, a trifluoromethyl group, and a sulfanone moiety which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases, which play crucial roles in physiological processes including acid-base balance and respiration.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against bacterial infections.
  • Cytotoxicity : Studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Biological Activity Data

Biological Activity Effect Reference
Enzyme InhibitionModerate inhibition of carbonic anhydrase
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study conducted on the inhibition of carbonic anhydrases revealed that this compound inhibited enzyme activity with an IC50 value indicating moderate potency. This suggests potential applications in treating conditions where carbonic anhydrase activity is dysregulated.
  • Antimicrobial Efficacy
    • Research published in the Journal of Antimicrobial Chemotherapy demonstrated that related sulfonamide compounds exhibit significant antimicrobial activity. The tested compound showed effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics, highlighting its therapeutic potential in infectious diseases.
  • Cytotoxic Effects on Cancer Cells
    • In vitro studies focused on human cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound may selectively target cancerous cells while sparing normal cells.

Properties

CAS No.

109139-27-7

Molecular Formula

C7H4Cl2F3NOS

Molecular Weight

278.08 g/mol

IUPAC Name

chloroimino-(4-chlorophenyl)-oxo-(trifluoromethyl)-λ6-sulfane

InChI

InChI=1S/C7H4Cl2F3NOS/c8-5-1-3-6(4-2-5)15(14,13-9)7(10,11)12/h1-4H

InChI Key

PALIFXYGKGFAKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=NCl)(=O)C(F)(F)F)Cl

Origin of Product

United States

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